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Compound of Interest

Compound Name: Benzaldehyde oxime

Cat. No.: B015908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

benzaldehyde oxime, a versatile organic compound with applications in organic synthesis and

medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for

its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

benzaldehyde oxime. Both ¹H and ¹³C NMR data are presented below, providing insights into

the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of benzaldehyde oxime exhibits characteristic signals for the aromatic

protons, the oxime proton, and the aldehydic proton. The chemical shifts can vary slightly

depending on the solvent and the specific isomer (E or Z) present.

Table 1: ¹H NMR Chemical Shifts (δ) for (E)-Benzaldehyde Oxime
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Proton Assignment Chemical Shift (ppm) Solvent

-OH ~9.0 - 11.0 (broad singlet) CDCl₃ / DMSO-d₆

-CH=N- ~8.13 (singlet) CDCl₃

Aromatic Protons ~7.20 - 7.57 (multiplet) CDCl₃

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration,

and temperature.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of benzaldehyde
oxime.

Table 2: ¹³C NMR Chemical Shifts (δ) for (E)-Benzaldehyde Oxime

Carbon Assignment Chemical Shift (ppm) Solvent

C=N ~150.5 CDCl₃

Aromatic C (quaternary) ~130.2 CDCl₃

Aromatic CH ~128.9, ~127.2 CDCl₃

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-quality NMR spectra of benzaldehyde oxime is as

follows.

Sample Preparation:

Weigh approximately 5-10 mg of purified benzaldehyde oxime.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[1]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Instrumentation and Data Acquisition:

The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2]

The instrument is tuned and shimmed to achieve optimal magnetic field homogeneity.

For ¹H NMR, a standard single-pulse experiment is usually sufficient.

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Data Processing:

The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

The resulting spectrum is phased and baseline corrected.

The chemical shifts are referenced to the TMS signal.

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative

proton ratios.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Place in
NMR Spectrometer Tune and Shim Acquire FID Fourier Transform Phase and Baseline

Correction
Reference and

Analyze Spectrum

Click to download full resolution via product page

NMR Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of benzaldehyde oxime shows characteristic absorption bands for the O-H, C=N,
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and aromatic C-H bonds.

Table 3: Characteristic IR Absorption Bands for Benzaldehyde Oxime

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (oxime) 3304 Broad

Aromatic C-H stretch 3063 Medium

C=N stretch (oxime) ~1640 - 1690 Medium

Aromatic C=C stretch ~1498, 1449 Medium to Strong

C-N stretch ~1302 Medium

=C-H bend (out-of-plane) ~953, 756, 692 Strong

Data sourced from various references, including[2].

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)
The solid nature of benzaldehyde oxime at room temperature makes the KBr pellet method a

suitable technique for IR analysis.

Sample Preparation:

Thoroughly grind 1-2 mg of benzaldehyde oxime with 100-200 mg of dry, spectroscopic

grade potassium bromide (KBr) powder in an agate mortar.

The mixture should be a fine, homogeneous powder.

Place a small amount of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

Record a background spectrum of a pure KBr pellet.
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Place the sample pellet in the sample holder of an FT-IR spectrometer.

Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.
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FT-IR Experimental Workflow (KBr Pellet)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) Data
Under electron ionization, benzaldehyde oxime typically exhibits a prominent molecular ion

peak and several characteristic fragment ions.

Table 4: Key Mass-to-Charge Ratios (m/z) in the EI Mass Spectrum of Benzaldehyde Oxime
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m/z Relative Intensity Proposed Fragment

121 Moderate [M]⁺ (Molecular Ion)

120 Moderate [M-H]⁺

104 Moderate [M-OH]⁺

93 Moderate [C₆H₅N]⁺

77 Strong [C₆H₅]⁺ (Phenyl cation)

51 Moderate [C₄H₃]⁺

Data is consistent with information from the NIST WebBook for (E)-Benzaldehyde, oxime.[3][4]

Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an EI mass spectrum of benzaldehyde oxime is as follows.

Sample Introduction:

For a solid sample, a direct insertion probe is often used. A small amount of the sample is

placed in a capillary tube at the end of the probe.

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced

via a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

The sample is introduced into the high-vacuum source of the mass spectrometer.

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically

70 eV) to cause ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion.
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Data Processing:

The instrument software generates a mass spectrum, which is a plot of relative ion

abundance versus m/z.

The molecular ion peak is identified to determine the molecular weight.

The fragmentation pattern is analyzed to deduce structural information.
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Mass Spectrometry Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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